molecular formula C7H12N2O2 B1317304 (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one CAS No. 930783-25-8

(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one

Cat. No. B1317304
CAS RN: 930783-25-8
M. Wt: 156.18 g/mol
InChI Key: MTCWTJKARNZOLR-LURJTMIESA-N
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Description

“(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one” is a type of oxazine . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .


Synthesis Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically . A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .


Molecular Structure Analysis

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .


Chemical Reactions Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically .


Physical And Chemical Properties Analysis

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .

Scientific Research Applications

Magnetic Resonance Studies

Cahill and Crabb (1972) explored the structural properties of derivatives of hexahydropyrido [2,1-c][1,4]oxazin-4(3H)-ones, a class of compounds related to (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one. They prepared these derivatives and studied their NMR spectra to understand their configurations and conformations, providing insights into the molecular behavior of similar compounds in scientific research (Cahill & Crabb, 1972).

One-Pot Synthesis Applications

Shindo et al. (1993) described a one-pot synthesis method for creating compounds from benzo[b]cyclohept[e][1,4]oxazine, which is structurally similar to this compound. This synthesis approach could potentially be applied or adapted for synthesizing derivatives of this compound, indicating its utility in creating complex molecular structures efficiently (Shindo et al., 1993).

Heterocyclic Chemistry and Material Science

Thorimbert et al. (2018) highlighted the synthesis and potential applications of unconquered bicyclic heteroaromatic rings in both biology and material science. This area of research, which includes compounds structurally related to this compound, is significant for expanding chemical diversity and finding novel applications in various scientific domains (Thorimbert et al., 2018).

Synthesis of Heterocyclic Structures

Varela and Saá (2016) discussed the synthesis of dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors using metal-catalyzed intramolecular cyclizations. This method of synthesizing heterocyclic structures could be relevant for the synthesis and study of compounds like this compound (Varela & Saá, 2016).

Future Directions

The discovery of C-3 tethered 2-oxo-benzo[1,4]oxazines as potent antioxidants is disclosed . This could open up new avenues for the development of potent antioxidants and other therapeutic agents.

properties

IUPAC Name

(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWTJKARNZOLR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H](CN1)COCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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